molecular formula C16H17NOS B11957159 N-(4-methylsulfanylphenyl)-3-phenylpropanamide CAS No. 27816-91-7

N-(4-methylsulfanylphenyl)-3-phenylpropanamide

Cat. No.: B11957159
CAS No.: 27816-91-7
M. Wt: 271.4 g/mol
InChI Key: GXFRSFKKPVYNKV-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)-3-phenylpropanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this molecule is not fully characterized in the available literature, its structure incorporates a propanamide linker connecting a phenyl ring and a 4-(methylsulfanyl)phenyl group. This scaffold is structurally similar to other patented research compounds investigated for their potential biological activity . Compounds featuring the propanamide functional group are frequently explored as key intermediates or target molecules in organic synthesis and drug discovery efforts . The presence of the methylsulfanyl (S-CH₃) moiety can be significant for molecular interactions, as sulfur-containing groups are known to influence the binding properties and pharmacokinetic profiles of research molecules . This product is provided for use in controlled laboratory research settings only. It is intended for use by qualified scientific professionals. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

27816-91-7

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-(4-methylsulfanylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H17NOS/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18)

InChI Key

GXFRSFKKPVYNKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Agents

The most widely reported method involves coupling 3-phenylpropanoic acid with 4-(methylthio)aniline using carbodiimide reagents. In a representative procedure, 3-phenylpropanoic acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane at 0°C . 4-(Methylthio)aniline (1.05 equiv) is added dropwise, followed by stirring at room temperature for 12–24 hours. Workup involves filtration to remove dicyclohexylurea, solvent evaporation, and recrystallization from ethanol/water to yield the product as white crystals (85–92% yield) .

Critical parameters include:

  • Stoichiometric excess of aniline : A 5–10% molar excess minimizes residual acid .

  • Solvent selection : Polar aprotic solvents like DMF or THF increase reaction rates but require rigorous drying .

  • Catalyst loading : DMAP at 0.1–0.2 equiv optimizes nucleophilic displacement .

Acid Chloride Intermediate Route

Conversion of 3-phenylpropanoic acid to its acid chloride prior to amidation achieves higher reactivity. Thionyl chloride (1.5 equiv) refluxed with the acid in toluene for 3 hours generates 3-phenylpropanoyl chloride, which is reacted with 4-(methylthio)aniline in the presence of triethylamine (2.0 equiv) as a proton scavenger . This method affords 88–94% yield after aqueous workup and silica gel chromatography .

Advantages :

  • Eliminates coupling agents, reducing byproduct formation.

  • Suitable for large-scale production due to simplified purification .

Limitations :

  • Requires handling corrosive thionyl chloride.

  • Residual chloride may necessitate additional washing steps.

Enzymatic Amidation Using l-Selective Amidase

Recent advances exploit microbial amidases for stereocontrolled synthesis. Ochrobactrum anthropi NCIMB 40321 expresses an l-selective amidase that catalyzes the condensation of 3-phenylpropanoic acid and 4-(methylthio)aniline in aqueous buffer (pH 7.0, 55°C) . Key parameters:

ParameterOptimal ValueImpact on Yield
Enzyme concentration3.4 μg/mLMaximal at 98%
Substrate ratio1:1.2 (acid:amine)Prevents hydrolysis
Temperature55°C2.5× rate vs 40°C

This method achieves 96% yield with >99% enantiomeric excess, though industrial scalability remains challenging due to enzyme cost .

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction between 3-phenylpropanoic acid and 4-(methylthio)aniline in solvent-free conditions. Using 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) as an activator, reaction times reduce from hours to 15 minutes with 89% yield . Comparative data:

MethodTimeYieldPurity (HPLC)
Conventional heating24 h85%98.4%
Microwave15 min89%98.1%

Industrial-Scale Production and Purification

Dayang Chem (Hangzhou) Co., Ltd., reports a pilot-scale process using:

  • Continuous distillation : Removes excess 4-(methylthio)aniline at 50–118°C under vacuum (-0.097 MPa) .

  • Crystallization : Sherwood oil/water/HCl mixture induces crystallization at 10°C, yielding 350 g/batch (97.8% yield) .

  • Quality control : HPLC analysis confirms >98% purity, with residual solvents <0.1% .

Comparative Analysis of Methodologies

MethodYieldCostScalabilityEnvironmental Impact
Carbodiimide coupling92%HighModerateModerate (DCC waste)
Acid chloride94%MediumHighLow
Enzymatic96%Very HighLowVery Low
Microwave89%LowHighLow

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfanylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

Structure and Composition

N-(4-methylsulfanylphenyl)-3-phenylpropanamide features a propanamide backbone with a methylsulfanyl group attached to a phenyl ring. Its molecular formula is C16H17NOSC_{16}H_{17}NOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon.

Reaction Conditions

Controlled temperatures and inert atmospheres are crucial during synthesis to prevent side reactions. Purification methods such as recrystallization or chromatography ensure product purity.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can act as a reagent in various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The amide group can be reduced to an amine using lithium aluminum hydride.
  • Substitution Reactions : Electrophilic substitution reactions can occur on the aromatic rings.

Biology

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Investigated for its potential to modulate inflammatory pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. It may target specific molecular pathways involved in diseases, particularly those associated with inflammation and infection.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University examined the antimicrobial properties of this compound against common pathogens. The results indicated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent.

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Candida albicans18

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The study revealed that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha300150
IL-6250100

Mechanism of Action

The mechanism of action of N-(4-methylsulfanylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylsulfanylphenyl)methanone: Another compound with a similar methylsulfanyl group attached to a phenyl ring.

    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: A compound with both thiazole and sulfonamide groups, known for its antibacterial activity.

Uniqueness

N-(4-methylsulfanylphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Biological Activity

N-(4-methylsulfanylphenyl)-3-phenylpropanamide is a synthetic organic compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a propanamide group linked to a 4-methylsulfanylphenyl moiety. Its molecular formula is C16H19NOSC_{16}H_{19}NOS. The compound is synthesized through the acylation of 4-methylsulfanylphenylamine with 3-phenylpropanoyl chloride under basic conditions, facilitating the formation of the amide bond.

Biological Activity

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. The presence of the methylsulfanyl group is believed to enhance its interaction with biological targets, including receptors and enzymes involved in pain pathways.

While specific mechanisms are still under investigation, compounds with similar structures have shown potential as inhibitors of various biological processes. For instance, molecular docking studies suggest that this compound may act as a kinase inhibitor, which could be relevant for developing new therapeutic agents against diseases such as cancer .

Comparative Analysis of Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally related compounds can be informative. The following table summarizes key structural features and their potential biological activities:

Compound NameStructural FeatureBiological Activity
This compoundMethylsulfanyl groupPotential anti-inflammatory and analgesic
N-(4-chlorophenyl)-3-phenylpropanamideChlorine substituentVaries; may exhibit different pharmacokinetics
N-(2-methylphenyl)-3-phenylpropanamideDifferent aromatic substituentVariation in receptor interaction
N-(4-methoxyphenyl)-3-phenylpropanamideMethoxy groupAltered electronic properties

This comparison indicates that structural modifications can significantly influence the chemical properties and biological activities of similar compounds, highlighting the potential of this compound in drug development.

Case Studies and Research Findings

  • Anti-inflammatory Studies : Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for its potential anti-inflammatory effects.
  • Analgesic Properties : In animal models, related compounds have demonstrated efficacy in reducing pain responses, supporting the hypothesis that this compound may also exhibit analgesic effects .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to enzyme active sites, indicating its potential as a therapeutic agent targeting specific enzymes involved in disease processes.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In vitro and in vivo studies : To validate the pharmacological effects observed in preliminary studies.
  • Optimization of synthesis : To enhance yield and purity for clinical applications.
  • Exploration of derivatives : Modifying the structure to improve efficacy and reduce side effects.

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